2-(3,4-dimethoxyphenyl)-1H-benzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-18-13-8-7-10(9-14(13)19-2)15-16-11-5-3-4-6-12(11)17-15/h3-9H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZWNUGQABGXEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90323255 | |
| Record name | 2-(3,4-dimethoxyphenyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90323255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2620-85-1 | |
| Record name | NSC403435 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403435 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3,4-dimethoxyphenyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90323255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 3,4 Dimethoxyphenyl 1h Benzimidazole and Its Structural Analogs
Classical and Conventional Synthetic Approaches
Traditional methods for synthesizing the benzimidazole (B57391) scaffold are well-established and typically involve the condensation of an o-phenylenediamine (B120857) with a suitable one-carbon electrophile, such as a carboxylic acid, aldehyde, or nitrile. nih.govnih.gov These reactions often require harsh conditions, such as high temperatures and the use of strong mineral acids. nih.govresearchgate.net
Condensation Reactions Utilizing o-Phenylenediamines.researchgate.netacs.orgnih.gov
The cornerstone of classical benzimidazole synthesis is the reaction between an o-phenylenediamine and a substrate that provides the carbon atom at the 2-position of the imidazole (B134444) ring. researchgate.net
The Phillips-Ladenburg reaction, one of the most fundamental methods, involves the direct condensation of o-phenylenediamines with carboxylic acids or their derivatives (like esters, chlorides, or amides). mdpi.comsemanticscholar.org The reaction is typically performed by heating the reactants at high temperatures, often in the presence of a strong acid catalyst such as polyphosphoric acid (PPA) or hydrochloric acid, which facilitates the dehydration and cyclization process. ijariie.comsemanticscholar.orgias.ac.in For instance, the synthesis of 2-(4-aminophenyl)-1H-benzimidazole was achieved with a 51% yield by refluxing o-phenylenediamine and 4-aminobenzoic acid in xylene with PPA. semanticscholar.org Similarly, various 2-substituted benzimidazoles have been prepared in yields ranging from 72-90% by condensing o-phenylenediamine with different aromatic acids using ammonium (B1175870) chloride as a catalyst in ethanol (B145695) at 80-90°C. ijariie.comsemanticscholar.org
Table 1: Synthesis of 2-Arylbenzimidazoles via Condensation with Carboxylic Acids
| Carboxylic Acid | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|
| 4-Aminobenzoic acid | Polyphosphoric acid (PPA) | Xylene, Reflux, 6h | 51% | semanticscholar.org |
| Phenylacetic acid | Fe/S | - | High | semanticscholar.org |
| 4-Aminobenzoic acid | o-Phosphoric acid | 200°C, 2h | 70% | semanticscholar.org |
| Various Aromatic Acids | NH₄Cl | EtOH, 80-90°C | 72-90% | ijariie.comsemanticscholar.org |
The reaction of o-phenylenediamines with aldehydes is another prevalent and versatile method for synthesizing 2-substituted benzimidazoles, including 2-(3,4-dimethoxyphenyl)-1H-benzimidazole. nih.govresearchgate.net This approach is typically a two-step process that involves the initial condensation to form a Schiff base intermediate, followed by an oxidative cyclodehydrogenation to yield the final benzimidazole product. mdpi.comorientjchem.orgnih.gov A wide array of oxidants and catalysts have been employed to facilitate this transformation. nih.gov
For example, this compound has been synthesized from o-phenylenediamine and 3,4-dimethoxybenzaldehyde, yielding light yellow slabs of the product. nih.gov The reaction between o-phenylenediamine and various aldehydes to form 2-aryl-1-arylmethyl-1H-benzimidazoles has been effectively catalyzed by chlorosulfonic acid under mild conditions. rsc.org Another approach uses tert-butyl nitrite (B80452) in tetrahydrofuran (B95107) at room temperature. semanticscholar.org
Table 2: Synthesis of 2-Arylbenzimidazoles via Condensation with Aldehydes
| Aldehyde | Catalyst/Oxidant | Conditions | Yield | Reference |
|---|---|---|---|---|
| 3,4-Dimethoxybenzaldehyde | - | Methanol, Room Temp. | 73% | nih.gov |
| Various Aromatic Aldehydes | Chlorosulfonic acid | Mild conditions | Good to Excellent | rsc.org |
| 4-Chlorobenzaldehyde | tert-Butyl nitrite | THF, 25°C, 0.5h | 80% | semanticscholar.org |
| Various Aromatic Aldehydes | Ammonium chloride | 80-90°C | Moderate to Good | researchgate.net |
The direct condensation of o-phenylenediamines with nitriles offers a valuable route for the synthesis of 2-substituted benzimidazoles. nih.gov This method is advantageous due to the wide availability of nitriles as chemical feedstocks. nih.gov A notable example involves the sodium hydride-mediated reaction of N-methyl-1,2-phenylenediamine with various carbonitriles, which allows for the formation of N-methylbenzimidazoles and is compatible with acid-labile protective groups. organic-chemistry.org
Synthesis via Orthoesters.researchgate.net
The condensation of o-phenylenediamines with orthoesters is a classical method for preparing 2-substituted benzimidazoles. ijariie.comnih.govrsc.org This reaction can be performed under solvent-free conditions, providing good to excellent yields of the desired products. rsc.org Various Lewis acid catalysts, such as ZrCl₄, SnCl₄, and TiCl₄, have been utilized to promote the condensation. ijariie.com The reaction mechanism involves the initial reaction of the diamine with the orthoester, followed by cyclization and elimination of alcohol molecules to form the benzimidazole ring. rsc.orgresearchgate.net
Modern and Environmentally Benign Synthetic Strategies.nih.govresearchgate.netacs.orgnih.govnih.govrsc.org
In recent years, significant efforts have been directed towards developing greener and more sustainable methods for benzimidazole synthesis, aligning with the principles of green chemistry. jksus.orgbenthamdirect.comchemmethod.com These modern strategies focus on using milder reaction conditions, avoiding hazardous solvents, employing recyclable catalysts, and improving energy efficiency. chemmethod.comresearchgate.netresearchgate.net
Key advancements include:
Solvent-free reactions : Performing condensations under solvent-free or "grindstone" conditions minimizes waste and avoids the use of volatile organic compounds. benthamdirect.comsemanticscholar.orgrsc.org For instance, p-toluenesulfonic acid has been used as a catalyst for the synthesis of 1,2-disubstituted benzimidazoles from o-phenylenediamines and aldehydes under grinding and solvent-free conditions. rsc.org
Aqueous media : Utilizing water as a solvent offers an environmentally friendly alternative to traditional organic solvents. jksus.orgresearchgate.net Boric acid has been shown to be an efficient catalyst for the reaction of o-phenylenediamines with aldehydes in aqueous media under mild conditions. researchgate.net
Microwave irradiation : Microwave-assisted synthesis can significantly reduce reaction times and improve yields compared to conventional heating. chemmethod.comchemicalbook.comrjptonline.org This technique has been used with acetic acid to promote the condensation of o-phenylenediamine, highlighting its eco-friendly advantages. chemmethod.com
Novel Catalysts : A wide range of modern catalysts have been developed, including metallic nanoparticles, ionic liquids, and solid-supported catalysts. nih.govnih.govrsc.orgnih.gov Supported gold nanoparticles (Au/TiO₂) have been found to be highly effective for the selective synthesis of 2-substituted benzimidazoles at ambient conditions without additives. mdpi.com Similarly, heterogeneous catalysts like silica-supported periodic acid and various nanocomposites have been employed, often allowing for easy recovery and reuse. nih.govrsc.orgnih.gov For example, an Al₂O₃/CuI/PANI nanocomposite has been used to produce benzimidazoles in excellent yields, with the catalyst being reusable for up to five cycles. rsc.orgnih.gov
Table 3: Modern and Environmentally Benign Synthetic Approaches
| Method | Catalyst | Key Features | Yield | Reference |
|---|---|---|---|---|
| Microwave Irradiation | Alumina | Solvent: Acetonitrile (B52724), 22 sec | 93.4% | rjptonline.org |
| Aqueous Media | Boric Acid | Room Temperature | Good | researchgate.netresearchgate.net |
| Solvent-free, Grinding | p-Toluenesulfonic acid | Mild conditions, short reaction time | High | rsc.org |
| Heterogeneous Catalysis | Au/TiO₂ | Ambient conditions, reusable catalyst | High (80-96%) | mdpi.com |
| Heterogeneous Catalysis | H₅IO₆-SiO₂ | Mild conditions, short reaction time | High | nih.gov |
| Ionic Liquid | [DodecIm][HSO₄] | Reusable catalyst, mild conditions | High | rsc.org |
| Nanocomposite | Al₂O₃/CuI/PANI | Mild conditions, reusable catalyst | Excellent | rsc.orgnih.gov |
Catalytic Cyclization and Coupling Reactions
Catalysis is central to the modern synthesis of benzimidazoles, facilitating the crucial cyclization and subsequent aromatization steps under milder conditions than classical methods. The reaction typically proceeds via the initial formation of a Schiff base between o-phenylenediamine and an aldehyde, which then undergoes intramolecular cyclization to a dihydrobenzimidazole intermediate. The catalyst's role is often to activate the aldehyde's carbonyl group and to promote the final oxidative dehydrogenation to the stable benzimidazole ring.
Application of Lewis Acid Catalysts
Lewis acids are widely employed to catalyze the condensation of o-phenylenediamines with aldehydes. They activate the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack by the diamine. A variety of Lewis acids, from simple metal halides to more complex triflates, have proven effective.
Commonly used Lewis acid catalysts include Scandium(III) triflate (Sc(OTf)₃), Ytterbium(III) triflate (Yb(OTf)₃), Bismuth(III) triflate (Bi(OTf)₃), p-toluenesulfonic acid (p-TsOH), Zirconium(IV) chloride (ZrCl₄), and Tin(IV) chloride (SnCl₄·5H₂O) bohrium.comorientjchem.orgsemanticscholar.org. For instance, Sc(OTf)₃ has been shown to be an effective catalyst for the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and various aldehydes semanticscholar.org. Similarly, p-TsOH is an inexpensive and effective catalyst used in the synthesis of numerous benzimidazole derivatives from both aldehydes and carboxylic acids orientjchem.orgorganic-chemistry.org. The reactions are typically carried out in solvents like ethanol or under solvent-free conditions, often with mild heating orientjchem.orgorganic-chemistry.org. Bismuth(III) compounds are particularly attractive from a green chemistry perspective as they are remarkably non-toxic and non-corrosive bohrium.comrsc.org.
| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Reference(s) |
| p-TsOH | o-Phenylenediamine, Aromatic Aldehydes | DMF | 80°C, 2-3 hr | High | orientjchem.orgorganic-chemistry.org |
| Sc(OTf)₃ | o-Phenylenediamine, Aldehydes | N/A | N/A | Good | semanticscholar.org |
| Bi(OTf)₃ | Benzaldehyde, Benzil, NH₄OAc | CH₃CN | 70°C, 24 hr | Moderate-Good | bohrium.comrsc.org |
| In(OTf)₃ | o-Phenylenediamine, Carbonyl compounds | N/A | N/A | Good | bohrium.com |
| Yb(OTf)₃ | o-Phenylenediamine, Carbonyl compounds | N/A | N/A | Good | bohrium.com |
Exploration of Metal-Catalyzed Processes (e.g., Palladium, Iridium, Erbium(III) Triflate)
Transition metals offer unique catalytic pathways, often involving oxidative addition and reductive elimination cycles, to facilitate benzimidazole synthesis.
Palladium: Palladium catalysts, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂), have been utilized in one-pot procedures for benzimidazole synthesis. A notable method involves the reaction of o-phenylenediamine with an aldehyde using Pd(OAc)₂ as the catalyst and molecular oxygen (from air) as the sole, green oxidant researchgate.net. This approach avoids the need for stoichiometric chemical oxidants.
Iridium: Iridium-catalyzed reactions have been developed for the synthesis of 1,2-disubstituted benzimidazoles. One such method involves the annulation of imidamides with sulfonyl azides, showcasing iridium's ability to facilitate the formation of the benzimidazole ring system under mild conditions researchgate.net.
Erbium(III) Triflate: Erbium(III) triflate (Er(OTf)₃), a lanthanide-based Lewis acid, is an effective catalyst for multicomponent reactions to form substituted imidazoles, which are structural analogs of benzimidazoles. In a three-component reaction, Er(OTf)₃ catalyzes the synthesis of highly substituted imidazoles from α-azido chalcones, aryl aldehydes, and anilines in excellent yields. While this specific reaction does not produce benzimidazoles directly, it highlights the catalytic power of erbium triflate in forming the core imidazole heterocycle.
Microwave-Assisted Synthetic Methods
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields. For the synthesis of this compound and its analogs, microwave-assisted methods offer a rapid and efficient alternative to conventional heating bohrium.com.
These reactions can be performed under various conditions, including solvent-free ("dry media") or using high-boiling, microwave-absorbing solvents like DMF or ethylene (B1197577) glycol. Both catalyzed and catalyst-free microwave syntheses have been reported. For example, benzimidazoles can be synthesized by reacting o-phenylenediamine with carboxylic acids using polyphosphoric acid (PPA) as a catalyst under solvent-free microwave conditions. Another approach involves the microwave-assisted reaction of o-phenylenediamine with aldehydes using p-TsOH as a catalyst. These methods drastically reduce reaction times from hours to minutes.
Solvent-Free Reaction Conditions
The development of solvent-free reaction conditions represents a significant advancement in green chemistry, minimizing waste and environmental impact. These methods often involve the simple grinding or ball-milling of reactants, sometimes with a solid-supported catalyst, with or without heating.
For benzimidazole synthesis, o-phenylenediamine and an aldehyde can be ground together, often with a catalytic amount of an acid like p-toluenesulfonic acid or a solid catalyst such as silica-supported sulfuric acid or nano-Fe₂O₃. In some cases, heating the neat mixture is sufficient to drive the reaction to completion. These solvent-free approaches are not only environmentally benign but also offer advantages such as operational simplicity, high efficiency, and easy product isolation. For instance, a ZnO-nanoparticle catalyst has been used via a ball-milling technique to synthesize benzimidazoles under solvent-free conditions with short reaction times researchgate.net.
One-Pot Synthetic Protocols for Enhanced Efficiency
One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, are highly efficient as they avoid lengthy separation processes and the purification of intermediate compounds. Numerous one-pot methods have been developed for 2-substituted benzimidazoles.
The most common one-pot approach involves the simultaneous mixing of o-phenylenediamine, an aldehyde (like 3,4-dimethoxybenzaldehyde), and a catalyst or reagent system researchgate.net. For example, a simple and efficient one-pot procedure uses a hydrogen peroxide (H₂O₂)-hydrochloric acid (HCl) system in acetonitrile at room temperature, which provides excellent yields in a short time researchgate.net. Another innovative one-pot, three-component method utilizes an Fe(III) porphyrin complex to catalyze the reaction between a benzo-1,2-quinone, an aldehyde, and ammonium acetate to form the benzimidazole core. Catalyst-free one-pot methods have also been reported, where o-phenylenediamine and an aryl aldehyde are simply reacted in a suitable solvent like acetonitrile at room temperature.
Oxidative Cyclization Techniques
The most prevalent mechanism for the synthesis of 2-aryl-benzimidazoles from o-phenylenediamine and aldehydes is a two-step process involving condensation followed by oxidative cyclization orientjchem.org. The initial reaction forms a 1,2-disubstituted-2,3-dihydro-1H-benzimidazole (a benzimidazoline), which is an unstable intermediate. This intermediate must then be oxidized to form the stable, aromatic benzimidazole ring system.
This oxidation (or dehydrogenation) can be achieved using a wide variety of oxidants or catalytic systems. Atmospheric oxygen can serve as a green oxidant, often in the presence of a transition metal catalyst like a chromium(III)-salen complex or supported gold nanoparticles researchgate.net. Chemical oxidants such as hydrogen peroxide, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), or hypervalent iodine reagents are also commonly used researchgate.netresearchgate.net. A recent report specifically describes the Metal-Organic Framework (MOF)-catalyzed oxidative cyclization of o-phenylenediamine with 3,4-dimethoxybenzaldehyde, providing a rapid and direct synthesis of the target compound.
Spectroscopic and Analytical Characterization Techniques in Synthetic Organic Chemistry
The unequivocal identification and structural confirmation of newly synthesized organic compounds are paramount in synthetic chemistry. For this compound and its analogs, a suite of spectroscopic and analytical techniques is employed to verify their molecular structure and purity. These methods provide detailed information about the compound's atomic composition, functional groups, and the connectivity of atoms within the molecule. The primary techniques utilized include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H (proton) and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework.
¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum exhibits characteristic signals corresponding to the protons on the benzimidazole core and the 3,4-dimethoxyphenyl substituent.
In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the two methoxy (B1213986) groups (-OCH₃) on the phenyl ring appear as sharp singlets at approximately 3.82 and 3.87 ppm. nih.gov The protons of the benzimidazole and phenyl rings resonate in the aromatic region, typically between 7.11 and 7.79 ppm. nih.gov The labile N-H proton of the imidazole ring is often observed as a broad singlet at a much higher chemical shift, around 12.78 ppm, due to hydrogen bonding. nih.gov
¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Although direct ¹³C NMR data for the title compound is less commonly published in basic reports, data for its analogs, such as 2-(4-methoxyphenyl)-1H-benzimidazole, show characteristic signals. For this analog, the methoxy carbon appears around 55.79 ppm, while the aromatic carbons resonate in the range of 114.83 to 161.07 ppm. rsc.org The carbon atom at the C2 position of the benzimidazole ring is typically found at a lower field (higher ppm value) due to its attachment to two nitrogen atoms.
The table below summarizes typical ¹H NMR spectral data for this compound. nih.govrsc.org
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Solvent | Reference |
| N-H | ~12.78 | broad singlet | CDCl₃ | nih.gov |
| Aromatic-H | 7.57–7.79 | multiplet | CDCl₃ | nih.gov |
| Aromatic-H | 7.60 | doublet of doublets | CDCl₃ | rsc.org |
| Aromatic-H | 7.17 | doublet of doublets | CDCl₃ | nih.gov |
| Aromatic-H | 7.11 | doublet | CDCl₃ | nih.gov |
| Methoxy-H (OCH₃) | 3.87 | singlet | CDCl₃ | nih.gov |
| Methoxy-H (OCH₃) | 3.82 | singlet | CDCl₃ | nih.gov |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. In the IR spectrum of this compound, key absorption bands confirm its structure.
A broad absorption band in the region of 3054 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring. nih.gov The C=N (imine) stretching vibration of the benzimidazole system appears as a strong band around 1624 cm⁻¹. nih.gov Aromatic C-H and aliphatic C-H stretching vibrations are observed near 3006 cm⁻¹ and 2941-2977 cm⁻¹, respectively. nih.gov Furthermore, characteristic bands for aromatic C-C stretching are seen in the 1504-1606 cm⁻¹ region. nih.gov
The following table presents the significant IR absorption bands for the compound. nih.govrsc.org
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| N-H Stretch | ~3054 | nih.gov |
| Aromatic C-H Stretch | ~3006 | nih.gov |
| Aliphatic C-H Stretch | 2941, 2977 | nih.gov |
| C=N Stretch | ~1624 | nih.gov |
| Aromatic C=C Stretch | 1504, 1588, 1606 | nih.gov |
| C-O Stretch (Ether) | ~1264 | rsc.org |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound, which is a critical piece of evidence for its identity. For this compound (C₁₅H₁₄N₂O₂), the calculated molecular weight is approximately 254.30 g/mol . nih.govnih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. rsc.org The mass spectrum will show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to this mass, confirming the compound's formula.
Elemental Analysis
Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. For C₁₅H₁₄N₂O₂, the theoretical composition is approximately C, 70.85%; H, 5.55%; and N, 11.01%. nih.gov Experimental findings that closely match these values provide strong evidence for the assigned molecular formula. nih.gov For instance, a reported analysis found C, 70.92%; H, 5.65%; and N, 11.08%. nih.gov
Together, these characterization techniques provide a comprehensive and definitive confirmation of the structure and purity of synthesized this compound, a necessary step in synthetic organic chemistry research. hilarispublisher.combeilstein-journals.orgamazonaws.com
Pharmacological Activities and Biomedical Applications of 2 3,4 Dimethoxyphenyl 1h Benzimidazole Derivatives
Anticancer Activity and Cytotoxicity Profiles
Derivatives of 2-(3,4-dimethoxyphenyl)-1H-benzimidazole have been extensively evaluated for their potential as anticancer agents, showing promising activity against a range of human cancer cell lines. nih.govnih.gov The anticancer properties of benzimidazoles are attributed to various mechanisms, including the disruption of microtubule polymerization, induction of apoptosis, and the inhibition of key enzymes and receptors involved in cancer progression like topoisomerases and various kinases. nih.govnih.gov
In Vitro Cytotoxic Evaluation Against Human Cancer Cell Lines (e.g., A549, SW480, MCF-7, HeLa, HCT116)
The cytotoxic effects of various this compound derivatives have been demonstrated across several human cancer cell lines. For instance, a derivative featuring two chlorine atoms on the benzene (B151609) moiety of the benzimidazole (B57391) core was found to be the most potent against A549 lung cancer cells, with a GI50 value of 1.5 μg/mL. nih.gov Another study highlighted a novel N-(2,4-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide, which showed excellent cytotoxicity against A549 and SW480 colorectal cancer cells, with IC50 values of 0.15 µM and 3.68 µM, respectively. nih.gov
Derivatives have also shown efficacy against cervical and breast cancer cell lines. One study reported that a dichlorinated this compound derivative displayed remarkable cell growth inhibition against MCF-7 breast cancer and HeLa cervical cancer cells, with GI50 values of 7 and 5.5 μg/mL, respectively. nih.gov Similarly, various 6-benzoyl benzimidazole derivatives synthesized from a this compound precursor showed potent cytotoxic activity against HeLa cells, with some compounds exhibiting IC50 values as low as 1.62 µM. researchgate.net In studies on HCT-116 colon cancer and MCF-7 breast cancer cell lines, related benzimidazole derivatives also showed significant anti-proliferative effects. nih.gov
Differential Selectivity Against Cancer Cells Versus Normal Mammalian Cell Lines
A crucial aspect of cancer chemotherapy is the selective targeting of cancer cells while minimizing harm to normal, healthy cells. Several studies have demonstrated that this compound derivatives possess this desirable selectivity. For example, the highly potent N-(2,4-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide exhibited high selectivity towards A549 and SW480 cancer cells when compared with the normal human lung fibroblast cell line, MRC-5, showing selectivity indices of 794.6 and 32.4, respectively. nih.gov
Similarly, a series of benzimidazole-1,3,4-oxadiazole derivatives showed preferential cytotoxicity. nih.gov One compound demonstrated a selectivity index of 2.66 for lung cancer cells (A549) over normal lung cells (CCD-19Lu), while another showed a high selectivity index of 5.80 for pancreatic cancer cells over normal pancreatic cells (hTERT-HPNE). nih.gov In the context of cervical cancer, newly synthesized benzimidazole derivatives showed strong antiproliferative activity in HeLa and SiHa cell lines while exhibiting relatively lower cytotoxicity to normal hepatic (LO2) and renal (HEK-293t) cell lines. researchgate.netnih.gov Furthermore, a bis-benzimidazole derivative, DMA, was shown to be non-cytotoxic to human cells at concentrations required for its antibacterial activity, highlighting its potential safety and selectivity. nih.govnih.gov
Targeted Cancer Types and Efficacy (e.g., Cervical Cancer, Lung Cancer, Colorectal Cancer, Breast Cancer, Leukemia)
The therapeutic potential of this compound derivatives has been demonstrated against a variety of specific cancer types.
Cervical Cancer: Multiple derivatives have shown potent activity against cervical cancer cell lines such as HeLa, SiHa, and Ca Ski. nih.govresearchgate.netnih.gov Certain compounds induce apoptosis and arrest the cell cycle in the G2/M phase, with some acting as dual inhibitors of PI3Kα and tubulin. nih.gov
Lung Cancer: Derivatives have exhibited significant cytotoxicity against the A549 human lung cancer cell line. nih.govnih.govnih.gov Notably, N-substituted carboxamide derivatives and dichlorinated benzimidazoles have shown superior activity, in some cases exceeding that of established chemotherapy drugs like cisplatin (B142131) and doxorubicin. nih.govnih.gov
Colorectal Cancer: Research has confirmed the anti-proliferative effects of these compounds on colorectal cancer cell lines, including SW480 and HCT-116. nih.govnih.gov
Breast Cancer: The MCF-7 breast cancer cell line has been a frequent target in cytotoxicity studies, with several this compound derivatives demonstrating significant growth inhibition. nih.govnih.govnih.gov
Leukemia: Benzimidazole derivatives have been investigated for their ability to overcome drug resistance in chronic myeloid leukemia (CML). nih.gov Studies on imatinib-sensitive (K562S) and imatinib-resistant (K562R) CML cells showed that certain derivatives could trigger cytotoxicity and apoptosis, suggesting their potential to overcome resistance in leukemia treatment. nih.gov
Antimicrobial Efficacy
In addition to their anticancer properties, benzimidazole derivatives are known for their broad-spectrum antimicrobial activity. nih.gov However, the efficacy can be highly dependent on the specific substitutions on the benzimidazole core.
Antibacterial Spectrum (e.g., Escherichia coli, Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Streptococcus faecalis, MRSA, MSSA)
Specific derivatives of this compound have shown notable antibacterial effects. A significant finding is the activity of a bis-benzimidazole, 2-(3,4-dimethoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2yl]-1H-benzimidazole (DMA), which preferentially targets Escherichia coli topoisomerase I over its human counterpart. nih.govnih.gov This compound significantly inhibited the growth of various clinical strains of E. coli at low concentrations. nih.govnih.gov While the broader benzimidazole class has shown activity against methicillin-sensitive (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA) as well as Streptococcus faecalis, some studies found that the this compound derivatives they synthesized did not possess significant antibacterial activity, indicating that other substitutions may be more critical for this effect. nih.govnih.gov Conversely, hybrid molecules incorporating the benzimidazole scaffold, such as S-alkyl benzimidazole-thienopyrimidines, have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. mdpi.com
Antifungal Spectrum (e.g., Candida albicans, Aspergillus niger, Candida krusei, Candida parapsilopsis, Candida glabrata)
The antifungal activity of this compound derivatives appears to be more variable and less consistently potent than their anticancer effects. One study explicitly concluded that their synthesized derivatives, including a dichlorinated this compound, lacked important antifungal activity. nih.gov However, other research on hybrid molecules has shown more promise. For example, a series of S-alkyl benzimidazole-thienopyrimidines demonstrated antifungal activity against Candida albicans. mdpi.com The broader class of benzimidazole derivatives has been evaluated against various fungal pathogens, including Candida glabrata and Candida krusei, with some compounds showing moderate to good activity. sid.ir This suggests that while the core this compound structure may not be inherently strongly antifungal, its incorporation into more complex hybrid molecules can yield significant fungicidal properties.
Diverse Pharmacological Actions
The benzimidazole nucleus is a privileged heterocyclic motif in medicinal chemistry, renowned for its ability to interact with a wide array of biological targets. banglajol.info Derivatives of this compound have been synthesized and evaluated for numerous pharmacological activities, showcasing their potential as lead compounds for the treatment of various diseases.
Antiviral Properties
Benzimidazole derivatives are well-documented for their antiviral capabilities against a range of DNA and RNA viruses. nih.govresearchgate.net Research has explored their efficacy against viruses such as human immunodeficiency virus (HIV), herpes simplex virus-1 (HSV-1), and bovine viral diarrhea virus (BVDV), a surrogate for the hepatitis C virus. nih.govresearchgate.net The mechanism of action often involves the inhibition of viral enzymes crucial for replication. For instance, certain 2-phenylbenzimidazole (B57529) derivatives have demonstrated outstanding and selective activity against viruses like vaccinia virus (VV) and BVDV by inhibiting the NS5B RNA-dependent RNA polymerase (RdRp) of BVDV and HCV. researchgate.net
While broad studies confirm the antiviral potential of the benzimidazole scaffold, specific research on this compound derivatives has highlighted their promise. For example, a series of 1-aryl-1H,3H-thiazolo[3,4-a]benzimidazoles, which are structurally related, were synthesized and showed significant inhibition of the viral cytopathic effect in HIV-infected CEM cells. nih.gov This suggests that modifications on the benzimidazole core, including the incorporation of a dimethoxyphenyl group, can lead to potent antiviral agents.
Table 1: Antiviral Activity of Selected Benzimidazole Derivatives
| Compound/Derivative Class | Target Virus(es) | Key Findings |
| 2-Phenylbenzimidazole Derivatives | Vaccinia Virus (VV), Bovine Viral Diarrhea Virus (BVDV) | Exhibited high and selective activity, with some compounds showing EC50 values in the low micromolar range. researchgate.net |
| 1-aryl-1H,3H-thiazolo[3,4-a]benzimidazoles | Human Immunodeficiency Virus (HIV) | Derivatives significantly inhibited the viral cytopathic effect in HIV-infected cells. nih.gov |
Anti-inflammatory Effects
The anti-inflammatory properties of benzimidazole derivatives have been extensively investigated. banglajol.infonih.govresearchgate.net These compounds can modulate the inflammatory response through various mechanisms, including the inhibition of key enzymes like cyclooxygenases (COX) and lipoxygenase (LOX), and the suppression of pro-inflammatory cytokine production. nih.govresearchgate.net
Studies on 2-substituted benzimidazole derivatives have demonstrated significant anti-inflammatory potential in both in vitro and in vivo models. nih.gov For instance, certain derivatives exhibited potent inhibition of paw edema in animal models, comparable to standard anti-inflammatory drugs like diclofenac (B195802) sodium. banglajol.infonih.gov A specific derivative, N-{4-[2-(4-methoxyphenyl)-1H-benzimidazole-1-sulfonyl] phenyl} acetamide (B32628) (B8), has been shown to ameliorate methotrexate-induced intestinal mucositis by suppressing oxidative stress and inflammatory markers. nih.gov This compound significantly reduced the levels of pro-inflammatory cytokines, highlighting the mucoprotective effects of this class of benzimidazoles. nih.gov
Table 2: Anti-inflammatory Activity of Benzimidazole Derivatives
| Derivative | Model | Key Findings |
| 2-(4-(Benzyloxy) phenyl)-4-methyl-1H-benzimidazole | Carrageenan-induced rat paw edema | Showed 87.72% inhibition of paw edema. banglajol.info |
| N-{4-[2-(4-methoxyphenyl)-1H-benzimidazole-1-sulfonyl] phenyl} acetamide (B8) | Methotrexate-induced intestinal mucositis in mice | Mitigated weight loss, reduced diarrhea, and decreased levels of pro-inflammatory cytokines. nih.gov |
| General 2-Substituted Benzimidazoles | Luminol-enhanced chemiluminescence assay | Several derivatives showed IC50 values lower than the standard drug ibuprofen. nih.gov |
Antidiabetic Potential
Benzimidazole derivatives have emerged as promising candidates for the development of novel antidiabetic agents. hilarispublisher.com Their mechanisms of action are diverse and include the inhibition of enzymes such as α-glucosidase, which is involved in carbohydrate digestion and glucose absorption. hilarispublisher.commdpi.com By inhibiting this enzyme, these compounds can help to manage postprandial hyperglycemia, a key feature of type 2 diabetes mellitus.
Research has identified several 2-substituted benzimidazole derivatives with significant α-glucosidase inhibitory activity. hilarispublisher.com One notable example is 2-(Benzimidazol-2-ylthio)-1-(3,4-dihydroxyphenyl)-1-ethanone, which acts as a non-peptide competitive antagonist to the human glucagon (B607659) receptor, thereby inhibiting glucagon-stimulated cAMP accumulation. hilarispublisher.com This demonstrates that the benzimidazole scaffold can be tailored to target different pathways involved in glucose homeostasis.
Antioxidant Capacity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. researchgate.net Benzimidazole derivatives, including those with a 2-(3,4-dimethoxyphenyl) moiety, have been shown to possess significant antioxidant properties. uobaghdad.edu.iqnih.gov
The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals. uobaghdad.edu.iqnih.gov Studies using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and ferric reducing antioxidant power (FRAP) have confirmed the free radical scavenging capabilities of various benzimidazole derivatives. uobaghdad.edu.iq The presence of phenolic hydroxyl groups on the aryl ring attached to the benzimidazole core appears to play a crucial role in enhancing antioxidant properties. uobaghdad.edu.iq For instance, a series of 4,4'-((2-(Aryl)-1H-benzo[d]imidazole-1,3(2H)-diyl)bis(methylene))diphenol derivatives showed antioxidant capacity greater than the standard antioxidant butylated hydroxytoluene (BHT). uobaghdad.edu.iq
Table 3: Antioxidant Activity of Selected Benzimidazole Derivatives
| Derivative Class | Assay | Key Findings |
| 4,4'-((2-(Aryl)-1H-benzo[d]imidazole-1,3(2H)-diyl)bis(methylene))diphenol | DPPH, FRAP | All synthesized compounds showed antioxidant capacity greater than BHT. uobaghdad.edu.iq |
| Benzimidazolehydrazones | DPPH, FRAP, ORAC | The position and number of hydroxyl groups on the aryl ring significantly influence antioxidant activity. nih.gov |
| Imines containing 1H-Benzimidazoles | Lipid Peroxidation (LPO) Inhibition | A derivative with a p-bromophenyl substituent caused 57% inhibition of LPO. nih.gov |
Anthelmintic and Antiparasitic Applications
Benzimidazoles are a cornerstone of anthelmintic therapy, with drugs like albendazole (B1665689) and mebendazole (B1676124) widely used to treat parasitic worm infections. wjpmr.comresearchgate.net The primary mechanism of action involves binding to the parasite's β-tubulin, inhibiting microtubule polymerization, and disrupting cellular functions. amazonaws.com
Research has extended to derivatives with broader antiparasitic activity, including against protozoan parasites. A notable example is the bis-benzimidazole derivative, 2-(3,4-dimethoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2yl]-1H-benzimidazole (DMA). nih.gov This compound has been shown to be a potent inhibitor of Escherichia coli DNA topoisomerase I, indicating its potential as an antibacterial agent. nih.gov While this study focused on bacteria, topoisomerase enzymes are also valid targets in parasites like Plasmodium falciparum and Trypanosoma brucei, suggesting a potential avenue for developing DMA and related compounds as antiparasitic agents. The structural similarity of DMA to known DNA-binding agents like Hoechst 33342 further supports its potential to interfere with parasitic DNA replication and transcription. nih.gov
Radioprotective Effects in Biological Systems
A significant and promising application of this compound derivatives is in the field of radioprotection. iaea.orgnih.gov Radiotherapy, a common cancer treatment, can cause damage to healthy tissues surrounding the tumor. iaea.org Radioprotectors are agents that can selectively protect normal tissues from the harmful effects of ionizing radiation.
The bisbenzimidazole derivative, 5-(4-methylpiperazin-1-yl)-2-(2'-(3,4-dimethoxyphenyl)-5'-benzimidazolyl)benzimidazole (DMA), has been extensively studied for its radioprotective efficacy. iaea.orgnih.gov In vivo studies in mice demonstrated that DMA pretreatment significantly reduced radiation-induced mortality and increased survival. iaea.org The compound exhibited a dose reduction factor (DRF) of 1.35, indicating a substantial protective effect. iaea.org The mechanism of this protection involves the enhancement of the endogenous antioxidant defense system. DMA was found to prevent the radiation-induced decrease in antioxidant enzymes like glutathione (B108866) reductase (GR), glutathione S-transferase (GST), and superoxide (B77818) dismutase (SOD), and to reduce lipid peroxidation. iaea.org Furthermore, DMA mitigates radiation-induced DNA damage by reducing the formation of γ-H2AX and 53BP1 foci, which are markers of DNA double-strand breaks. nih.gov
Table 4: Radioprotective Effects of DMA
| Parameter | Model | Key Findings |
| Survival Rate | Balb/c mice exposed to whole-body irradiation | Increased survival and reduced mortality. iaea.org |
| Dose Reduction Factor (DRF) | Balb/c mice | DRF of 1.35. iaea.org |
| Antioxidant Enzymes (GR, GST, SOD) | Mouse liver | Prevented radiation-induced fall and elevated enzyme levels. iaea.org |
| DNA Damage (γ-H2AX, 53BP1 foci) | HEK and U87 cell lines | Significantly reduced the formation of DNA damage foci after irradiation. nih.gov |
Molecular Mechanisms of Action and Specific Target Interactions
DNA Topoisomerase Inhibition
DNA topoisomerases are essential enzymes that regulate the topological state of DNA, making them critical targets for antimicrobial and anticancer agents. esisresearch.org Benzimidazole-containing compounds have been identified as a class of molecules that can inhibit these enzymes. esisresearch.orgresearchgate.net These inhibitors can function as "poisons," which stabilize the transient DNA-enzyme cleavage complex, or as catalytic inhibitors that block the enzyme's function before the DNA cleavage step. esisresearch.orgnih.gov
A significant area of research has been the development of benzimidazole (B57391) derivatives that selectively inhibit bacterial topoisomerases over their human counterparts, which is crucial for developing new antibiotics to combat drug resistance. nih.govoup.com A bis-benzimidazole derivative, 2-(3,4-dimethoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2yl]-1H-benzimidazole (DMA), has been shown to be a potent and preferential inhibitor of Escherichia coli (E. coli) DNA topoisomerase I. nih.govoup.com Studies have demonstrated that DMA inhibits E. coli topoisomerase I more effectively than human topoisomerase I. researchgate.netnih.govoup.com This selectivity is attributed to differential binding mechanisms; the compound binds to E. coli topoisomerase I in a nonlinear and irreversible manner, leading to higher affinity compared to its linear, reversible binding to human topoisomerase I. researchgate.net Similarly, other bis-benzimidazoles based on the Hoechst 33258 scaffold have been synthesized and found to be effective and selective inhibitors of E. coli topoisomerase I. nih.gov These compounds displayed IC50 values in the low micromolar range (2.47–6.63 μM) against E. coli topoisomerase I. nih.gov
While some benzimidazole derivatives show selectivity for bacterial enzymes, others have been found to inhibit human DNA topoisomerases. esisresearch.orgnih.gov The well-known bis-benzimidazole dye, Hoechst 33258, is a DNA minor groove binder that non-selectively inhibits both human topoisomerase I and II. nih.govnih.gov The derivative DMA, which preferentially targets the bacterial enzyme, does show some activity against human enzymes, inhibiting human topoisomerase II at higher concentrations, although it does not function as a poison against this enzyme. oup.com Conversely, modifications to the Hoechst 33258 structure, such as adding a terminal alkyne, have been shown to significantly reduce the inhibitory activity against human DNA topoisomerase I. nih.gov Other research has identified various 2,5-disubstituted-benzoxazole and benzimidazole derivatives as potent inhibitors of eukaryotic DNA topoisomerase I and II. esisresearch.orgnih.gov For instance, 2-phenoxymethylbenzimidazole was found to be a more potent eukaryotic DNA topoisomerase I poison than the reference drug camptothecin. nih.gov
The mechanism of topoisomerase inhibition by many benzimidazole derivatives is closely linked to their ability to interact directly with DNA. rsc.org Bis-benzimidazoles, such as Hoechst 33258, are well-established DNA minor groove binders, showing a preference for AT-rich sequences. nih.govbeilstein-journals.org This binding is facilitated by features like a crescent shape that complements the groove, positive charges for electrostatic interactions, and hydrogen-bonding groups. nih.gov The interaction involves the planar benzimidazole groups orienting parallel to the groove's direction. beilstein-journals.org The derivative DMA has been identified as a poison inhibitor of E. coli topoisomerase I because it increases the formation of the DNA cleavage product, which is a hallmark of this type of inhibition. oup.com This indicates that the compound stabilizes the complex formed between the topoisomerase and the cleaved DNA strand. oup.com
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport, making them a key target in cancer chemotherapy. tandfonline.comnih.gov Benzimidazole derivatives are a notable class of compounds that inhibit tubulin polymerization. nih.govnih.gov
Many tubulin-inhibiting agents exert their effects by binding to specific sites on the tubulin dimer. nih.gov The colchicine (B1669291) binding site is a major target for such inhibitors. tandfonline.comnih.gov Binding of a ligand to this site disrupts the conformational changes required for microtubule assembly. mdpi.com Molecular docking and competition assays have shown that various benzimidazole derivatives bind to the colchicine site on β-tubulin. mdpi.comresearchgate.net For example, a series of 1H-benzimidazol-2-yl hydrazones were found to inhibit tubulin polymerization, and molecular docking studies suggested their interaction with the colchicine binding site. mdpi.com Similarly, newly designed 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazoles were confirmed to act at the colchicine-binding site through competition assays and molecular docking. researchgate.net This interaction leads to the disruption of microtubule dynamics, cell cycle arrest in the G2/M phase, and ultimately, apoptosis. tandfonline.comresearchgate.net
Kinase Inhibition and Other Enzyme Targets
Protein kinases play a pivotal role in cellular signaling pathways that control cell growth, proliferation, and differentiation. nih.gov Their dysregulation is frequently implicated in diseases like cancer, making them important therapeutic targets. nih.govgoogle.com Benzimidazole is a versatile scaffold used in the development of kinase inhibitors. mdpi.com Derivatives have shown inhibitory activity against several kinases, including tyrosine kinases and cyclin-dependent kinases. nih.govnih.gov For example, certain 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives have been shown to overcome imatinib (B729) resistance in chronic myeloid leukemia by targeting the BCR-ABL protein kinase. nih.gov Another derivative, 1-(2,3-dibenzimidazol-2-ylpropyl)-2-methoxybenzene (DBMB), was identified as an inhibitor of Spleen tyrosine kinase (Syk). mdpi.com Furthermore, in silico molecular docking studies have predicted that benzimidazole derivatives could target various other kinases, such as vascular endothelial growth factor receptor 2 (VEGFR2), and other enzymes like histone deacetylase 6 (HDAC6). rsc.org
Data Tables
Table 1: DNA Topoisomerase Inhibition by Benzimidazole Derivatives This table summarizes the inhibitory activities of selected benzimidazole derivatives against different topoisomerases.
| Compound/Derivative Class | Target Enzyme | Mechanism/Observation | Reference |
| DMA | E. coli Topoisomerase I | Preferential inhibitor; poison mechanism (stabilizes cleavage complex). | researchgate.netnih.govoup.com |
| DMA | Human Topoisomerase I | Weaker, reversible binding compared to E. coli enzyme. | researchgate.netoup.com |
| DMA | Human Topoisomerase II | Inhibits at higher concentrations; not a poison inhibitor. | oup.com |
| Alkynyl-bisbenzimidazoles | E. coli Topoisomerase I | Selective inhibitors with IC50 values of 2.47–6.63 μM. | nih.gov |
| Alkynyl-bisbenzimidazoles | Human Topoisomerase I | Significantly reduced inhibitory activity. | nih.gov |
| 2-Phenoxymethylbenzimidazole | Eukaryotic Topoisomerase I | Potent poison inhibitor. | nih.gov |
Table 2: Tubulin Polymerization Inhibition by Benzimidazole Derivatives This table highlights the interaction of benzimidazole derivatives with tubulin.
| Compound/Derivative Class | Target Site | Effect | Reference |
| 1H-benzimidazol-2-yl hydrazones | Colchicine binding site | Inhibits tubulin polymerization. | mdpi.com |
| 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazoles | Colchicine binding site | Inhibits tubulin polymerization, disrupts microtubule network, induces G2/M arrest. | researchgate.net |
| General Benzimidazoles | Colchicine binding site | Many derivatives show increased affinity for certain tubulin isotypes. | nih.gov |
Table 3: Kinase and Other Enzyme Inhibition by Benzimidazole Derivatives This table outlines the inhibitory activity of benzimidazole derivatives against various kinases and other enzymes.
| Compound/Derivative Class | Target Enzyme | Therapeutic Implication | Reference |
| 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazoles | BCR-ABL Tyrosine Kinase | Overcoming imatinib resistance in CML. | nih.gov |
| 1-(2,3-dibenzimidazol-2-ylpropyl)-2-methoxybenzene (DBMB) | Spleen Tyrosine Kinase (Syk) | Anti-inflammatory properties. | mdpi.com |
| N-substituted 6-(chloro/nitro)-1H-benzimidazoles | VEGFR2, HDAC6 (Predicted) | Potential anticancer activity. | rsc.org |
| General Benzimidazoles | Protein Kinases (e.g., CDK4/CycD1, Aurora B) | Potential anticancer agents through inhibition of cell proliferation. | nih.gov |
Epidermal Growth Factor Receptor (EGFR) Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, differentiation, and migration. nih.gov Its misregulation is a common factor in many human cancers. nih.gov While direct studies on 2-(3,4-dimethoxyphenyl)-1H-benzimidazole's EGFR inhibitory activity are not extensively detailed in the provided results, the broader class of benzimidazole derivatives has been explored as EGFR inhibitors. Some benzimidazole-based compounds act as allosteric inhibitors, binding to a pocket within the kinase domain to modulate its activity. nih.govrcsb.org
Cyclin-Dependent Kinase-8 (CDK8) Inhibition
Cyclin-dependent kinase 8 (CDK8) has emerged as a significant mediator in inflammatory processes and has been identified as a potential therapeutic target. nih.govresearchgate.net Inhibition of CDK8 can modulate the inflammatory response. nih.gov While specific studies on this compound as a CDK8 inhibitor are not available in the provided results, the benzimidazole scaffold is a component of compounds that have been investigated for CDK8/19 inhibition. For instance, the CDK8/19 inhibitor senexin B features a quinazoline (B50416) core, but the broader interest in kinase inhibition by heterocyclic compounds suggests a potential avenue for exploration. mdpi.com The natural product-derived small molecule 16-didehydro-cortistatin A (DCA) and its analog are known CDK8/19 inhibitors. nih.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor-beta (PDGFR-β) Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) being a primary regulator. nih.govmdpi.combohrium.com Similarly, the Platelet-Derived Growth Factor Receptor (PDGFR) family, particularly PDGFR-β, is involved in cell proliferation, migration, and angiogenesis. nih.govmdpi.com
Benzimidazole derivatives have shown promise as inhibitors of both VEGFR-2 and PDGFR-β. For example, a series of 1,2-disubstituted benzimidazoles demonstrated potent cytotoxic activity against the HepG2 cell line and significant inhibition of VEGFR-2. mdpi.com One compound from this series, 17a , exhibited an IC50 of 0.09 µM against VEGFR-2 and also showed potent inhibition of PDGFR-β with an IC50 of 0.05 µM. mdpi.com Another study on benzimidazole–oxadiazole derivatives identified compounds with significant anticancer activities and VEGFR2 inhibitory potential. nih.gov For instance, compound 4r showed IC50 values of 5.5, 0.3, and 0.5 μM against PANC-1, A549, and MCF-7 cell lines, respectively. nih.gov
Table 1: Inhibitory Activity of Benzimidazole Derivatives on VEGFR-2 and PDGFR-β
| Compound | Target | Cell Line/Assay | IC50 (µM) |
|---|---|---|---|
| 17a | VEGFR-2 | Biochemical Assay | 0.09 |
| 17a | PDGFR-β | Biochemical Assay | 0.05 |
| 4r | VEGFR-2 | PANC-1 | 5.5 |
| 4r | VEGFR-2 | A549 | 0.3 |
| 4r | VEGFR-2 | MCF-7 | 0.5 |
HER2 Inhibition
The Human Epidermal Growth Factor Receptor 2 (HER2) is another crucial receptor tyrosine kinase, and its over-expression is a hallmark of certain types of breast cancer. The benzimidazole scaffold has been investigated for its potential to be repurposed for HER2-positive breast cancer therapy. nih.gov In one in-silico study, a hydrazone analog with a benzimidazole motif, U1 , demonstrated good cytotoxic potential against HER2 overexpressing MCF-7 cell lines, comparable to the known HER2 inhibitor Lapatinib. nih.gov This suggests that benzimidazole derivatives could serve as lead compounds for developing new HER2 inhibitors. nih.gov
BCL-2 Interaction
The B-cell lymphoma 2 (Bcl-2) protein is a key anti-apoptotic protein, making it an attractive target for cancer therapy. nih.govresearchgate.net Several novel molecules, including benzimidazole derivatives, have been explored as Bcl-2 inhibitors. acs.org These compounds are thought to induce apoptosis in cancer cells by targeting and inhibiting the function of Bcl-2. researchgate.netacs.org For example, a series of alkylsulfonyl 1H-benzo[d]imidazole derivatives were synthesized and evaluated for their anticancer activity against human breast cancer cells (MCF-7) by targeting Bcl-2. acs.org Another study designed and synthesized benzimidazole derivatives that significantly reduced both Bcl-2 mRNA and protein levels in various cancer cell lines. researchgate.net
Nuclear Factor kappa B (NF-κB) Modulation
The Nuclear Factor kappa B (NF-κB) signaling pathway plays a central role in regulating inflammatory responses and is implicated in various stages of carcinogenesis. nih.govresearchgate.net Modulation of NF-κB activity is a key strategy in the development of anti-inflammatory and anticancer therapies. researchgate.net Estrogen has been shown to differentially modulate NF-κB activity, and this modulation can be influenced by stress-responsive transcription factors. nih.gov While direct evidence for this compound's effect on NF-κB is not detailed, the general class of benzimidazoles is known to interact with inflammatory pathways. The NF-κB transcription factor can recruit CDK8 to regulate the expression of pro-inflammatory cytokines, indicating a potential link between CDK8 inhibition and NF-κB modulation. nih.gov
Inhibition of α- and β-tubulin subunit polymerization in fungi
Tubulin proteins are the building blocks of microtubules, which are essential for various cellular processes, including mitosis. nih.gov Benzimidazole fungicides are known to inhibit microtubule assembly by binding to β-tubulin. nih.govresearchgate.net This interaction is a well-established mechanism of their antifungal activity. Studies on Fusarium graminearum have shown that benzimidazole compounds like carbendazim (B180503) interact with recombinant β2-tubulin and significantly inhibit the polymerization of α- and β-tubulin subunits. researchgate.net Furthermore, research on 1H-benzimidazol-2-yl hydrazones has demonstrated their ability to modulate tubulin polymerization, with some compounds slowing down the process to a greater extent than the reference drug nocodazole (B1683961). nih.gov Molecular docking studies suggest that these compounds bind to the colchicine binding site of the tubulin dimer. nih.gov
Cellular and Subcellular Pathway Modulation
Induction of Apoptosis in Cancer Cells
Apoptosis, or programmed cell death, is a crucial pathway for eliminating malignant cells. Benzimidazole derivatives, including those related to this compound, have been shown to trigger this process in various cancer cell lines. nih.govnih.gov The induction of apoptosis is a key mechanism behind their anticancer effects. nih.govresearchgate.net This process is often mediated through the activation of specific signaling cascades involving enzymes known as caspases and the modulation of the Bcl-2 family of proteins. nih.govnih.gov
The activation of caspases is a central event in the execution phase of apoptosis. nih.gov These proteases exist as inactive zymogens (pro-caspases) and are activated through a proteolytic cascade. researchgate.net Studies on related benzimidazole compounds show they can trigger the activation of initiator caspases (like caspase-8 and caspase-9) and executioner caspases (like caspase-3). researchgate.netresearchgate.netnih.gov Activated caspase-3 is a key executioner that goes on to cleave numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation. researchgate.netijper.org For instance, certain benzimidazole derivatives have been observed to increase the levels of active caspase-3, -8, and -9 by several folds compared to control cells. researchgate.net
The process is often initiated through either the extrinsic (death receptor-mediated) or the intrinsic (mitochondrial) pathway. nih.gov The intrinsic pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). nih.gov Research indicates that mefenamic acid, an N-arylanthranilic acid derivative, can induce apoptosis by downregulating the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax. ijper.org This shift in the Bax/Bcl-2 ratio disrupts mitochondrial membrane integrity, leading to the release of cytochrome c, which in turn activates caspase-9 and the subsequent apoptotic cascade. nih.govnih.gov
Table 1: Key Proteins Modulated by Benzimidazole Derivatives in Apoptosis Induction
| Protein Family | Specific Protein | Role in Apoptosis | Effect of Benzimidazole Derivatives | Reference |
|---|---|---|---|---|
| Bcl-2 Family | Bcl-2 | Anti-apoptotic (inhibits apoptosis) | Downregulation | ijper.org |
| Bax | Pro-apoptotic (promotes apoptosis) | Upregulation | ijper.org | |
| Caspase Family | Caspase-9 | Initiator caspase (intrinsic pathway) | Activation | researchgate.net |
| Caspase-8 | Initiator caspase (extrinsic pathway) | Activation | researchgate.net | |
| Caspase-3 | Executioner caspase | Activation | researchgate.net |
Cell Cycle Arrest (e.g., G2/M phase, S phase)
In addition to inducing apoptosis, this compound and related compounds can exert their anticancer effects by halting the cell division cycle at specific checkpoints. This cell cycle arrest prevents cancer cells from proliferating and can ultimately lead to cell death. nih.gov The most commonly reported phases for this arrest are the G2/M phase and the S phase. nih.govmdpi.com
G2/M Phase Arrest: Several studies have demonstrated that benzimidazole derivatives can cause a significant accumulation of cancer cells in the G2/M phase of the cell cycle. researchgate.netnih.gov This arrest prevents the cells from entering mitosis. For example, treatment of cancer cells with certain stilbenoid analogs, which share structural similarities with the phenyl group of the target compound, led to a down-regulation of the checkpoint protein cyclin B1, an event well-correlated with G2/M arrest. nih.gov Similarly, other derivatives have been shown to induce G2/M arrest in various cell lines, including ovarian and breast cancer cells. mdpi.commdpi.com This effect is often accompanied by changes in the expression of key cell cycle regulatory proteins like p21 and p53. researchgate.netresearchgate.net
S Phase Arrest: Arrest in the S phase, the period of DNA synthesis, is another mechanism of action for certain benzimidazole compounds. nih.gov A study on a novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide, a compound with a similar core structure, revealed its ability to arrest lung cancer cells (A549) at the S phase. nih.gov This type of arrest can be indicative of direct interaction with DNA or the inhibition of DNA synthesis, similar to the action of drugs like doxorubicin. researchgate.net Some compounds have shown the ability to arrest the cell cycle in different phases depending on the cancer cell line. For instance, a pyrazolo[3,4-b]pyridine derivative induced S phase arrest in Hela and HCT-116 cells, but G2/M arrest in MCF7 cells. mdpi.com
Table 2: Cell Cycle Arrest Induced by Related Benzimidazole Derivatives
| Compound Type | Cancer Cell Line | Phase of Arrest | Reference |
|---|---|---|---|
| N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide | A549 (Lung) | S Phase | nih.gov |
| Stilbenoid analog (BCS) | A549 (Lung) | G2/M Phase | nih.gov |
| Pyrazolo[3,4-b]pyridine derivative (9a) | Hela (Cervical) | S Phase | mdpi.com |
| Pyrazolo[3,4-b]pyridine derivative (14g) | MCF7 (Breast) | G2/M Phase | mdpi.com |
| HCT-116 (Colon) | S Phase | mdpi.com |
Inhibition of Bacterial Nucleic Acid and Protein Synthesis
The utility of benzimidazole derivatives extends to antibacterial applications, primarily through the disruption of essential bacterial processes like nucleic acid and protein synthesis. nih.govresearchgate.net This mode of action provides a pathway to combat bacterial pathogens, including those resistant to existing antibiotics. nih.gov
A key target for this class of compounds is the family of DNA topoisomerases, enzymes that are critical for DNA replication, transcription, and repair. nih.govresearchgate.net A notable example is a bis-benzimidazole derivative containing the 3,4-dimethoxyphenyl moiety, which has been identified as a novel DNA topoisomerase inhibitor. nih.gov This compound preferentially targets Escherichia coli DNA topoisomerase I over its human counterpart. nih.gov By acting as a "poison inhibitor," it traps the enzyme-DNA complex, leading to breaks in the bacterial DNA and subsequent cell death. nih.gov This selective targeting of a bacterial enzyme makes it an attractive candidate for developing new antibacterial agents with potentially low toxicity to human cells. nih.gov Computational studies have also supported the potential for 2,5(6)-substituted benzimidazole derivatives to act as inhibitors of E. coli's DNA Gyrase B, another crucial type II topoisomerase. mdpi.com
While direct inhibition of protein synthesis is a known antibacterial mechanism, the primary documented pathway for this compound derivatives in bacteria is the inhibition of nucleic acid synthesis via topoisomerase interference.
Disruption of Microtubule Function in Eukaryotic Pathogens
In eukaryotic pathogens, such as fungi and parasites, microtubules are essential cytoskeletal components involved in vital cellular functions, including mitosis, cell shape maintenance, and intracellular transport. nih.govresearchgate.net Benzimidazoles are a well-established class of agents that target and disrupt microtubule function in these organisms. nih.govmdpi.com
The mechanism of action involves the binding of the benzimidazole compound to β-tubulin, a protein subunit that polymerizes to form microtubules. mdpi.combiorxiv.org This binding interferes with microtubule assembly, preventing their formation and leading to a cascade of downstream effects. researchgate.netmdpi.com The disruption of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, results in mitotic arrest and an inability of the fungal or parasitic cell to divide, ultimately inhibiting its growth. nih.govnih.gov
This antimicrotubule activity is the basis for the widespread use of benzimidazole compounds like thiabendazole (B1682256) and carbendazim as antifungal and anthelmintic drugs. researchgate.netmdpi.com Studies using mutant strains of fungi, such as Aspergillus nidulans, have confirmed that benzimidazoles can reverse mitotic arrest caused by hyperstable microtubules, demonstrating their ability to modulate microtubule dynamics. nih.govnih.gov This specific targeting of tubulin in eukaryotic pathogens underpins the therapeutic efficacy of this chemical class against a range of infections. researchgate.net
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Influence of Structural Modifications on the Benzimidazole (B57391) Nucleus
The benzimidazole nucleus, a fusion of benzene (B151609) and imidazole (B134444) rings, offers multiple positions (N-1, C-2, C-5, and C-6) for chemical modification, each playing a distinct role in modulating the compound's interaction with biological targets. nih.govresearchgate.netrsc.org
The substituent at the C-2 position of the benzimidazole ring is a critical determinant of biological activity. The presence of a phenyl ring at this position is a common feature in many active compounds, and the substitution pattern on this ring can fine-tune the molecule's efficacy.
The 3,4-dimethoxyphenyl group, in particular, is associated with significant biological effects. The methoxy (B1213986) groups (-OCH₃) are electron-donating, which has been shown to enhance anticancer activity. nih.gov Research indicates that the presence of electron-donating groups on the C-2 phenyl ring leads to a significant increase in cytotoxic potential. nih.gov For instance, a derivative featuring a 3,4,5-trimethoxyphenyl group at the C-2 position displayed superior cytotoxicity against A549 lung cancer cells compared to other derivatives. nih.gov This suggests that the electronic properties of the C-2 substituent are key to its interaction with biological targets.
Molecular docking studies have shown that the 3,4,5-trimethoxyphenyl moiety can intercalate into double-stranded DNA, forming hydrogen bonds and hydrophobic interactions. nih.gov While the subject compound has a dimethoxy configuration, these findings underscore the importance of the methoxy-substituted phenyl ring at the C-2 position for target engagement. In studies of similar compounds, replacing a trifluoromethyl (-CF₃) group on the C-2 phenyl ring with less bulky groups like methyl (-CH₃) or even a single methoxy group led to decreased activity, highlighting the specific steric and electronic requirements for optimal potency. nih.gov
| Compound/Modification | Biological Activity Context | Key Finding | Reference |
|---|---|---|---|
| C-2 Phenyl with Electron-Donating Groups | Anticancer (A549 cells) | Significantly increases cytotoxic activity. | nih.gov |
| 2-(3,4,5-trimethoxyphenyl) derivative | Anticancer (A549 cells) | Showed superior cytotoxicity over other derivatives. | nih.gov |
| 2-(4-methoxyphenyl) derivative with 5-nitro group | Topoisomerase I Inhibition | Exhibited the highest activity in its series. | nih.gov |
| Replacement of 4-CF₃ on C-2 phenyl with -CH₃ or -F | hTRPV-1 Receptor Antagonism | Led to decreased activity, indicating specific structural requirements. | nih.gov |
The N-1 position of the benzimidazole ring is another crucial site for modification that can significantly influence chemotherapeutic efficacy. nih.govnih.gov Introducing substituents at this position can alter the molecule's polarity, lipophilicity, and steric profile, thereby affecting its absorption, distribution, and target-binding affinity.
Studies have shown that N-substitution of 2-phenyl-1H-benzimidazole derivatives with straight-chain alkyl groups can lead to a linear increase in anticancer effects. nih.gov For example, in a series of compounds with a phenyl group at C-2, anticancer activity against the MDA-MB-231 cell line improved as the alkyl chain length at N-1 increased from one to five carbons. nih.gov This suggests that increasing the lipophilicity at this position can enhance cytotoxic potency, although a slight decrease in activity was observed with even longer chains (seven carbons). nih.gov
The introduction of N-benzyl groups is also a common strategy. nih.gov The design of novel benzimidazole derivatives often incorporates various substituted groups at the N-1 position to create biologically active compounds. nih.gov In some series, N-alkylation has been found to improve antifungal activities over the unsubstituted (N-H) precursors. nih.gov For instance, certain N-substituted 2-amino-1H-benzimidazoles have demonstrated potent antiproliferative activity against cancer cell lines, with IC₅₀ values in the low micromolar and even nanomolar range. researchgate.net
| N-1 Substituent | Biological Activity Context | Observed Effect | Reference |
|---|---|---|---|
| Straight-chain alkyl groups (C1 to C5) | Antiproliferative (MDA-MB-231 cells) | Linear increase in anticancer effects with chain length. | nih.gov |
| N-Methylation | Antifungal (C. albicans, A. niger) | Improved antifungal potency compared to N-H precursor. | nih.gov |
| N-Propyl | Antiproliferative (HT-29 and MDA-MB-231 cells) | Compounds showed significant cytotoxicity with IC₅₀ values as low as 0.006 µM. | researchgate.net |
| Benzyl groups | General Biological Activity | N-1 position is a key site for substitution to enhance chemotherapeutic activity. | nih.gov |
Substitutions on the benzene ring portion of the benzimidazole core, specifically at the C-5 and C-6 positions, also play a vital role in modulating biological activity. These modifications can influence the electronic environment of the entire scaffold and provide additional points of interaction with target biomolecules.
The introduction of electron-withdrawing groups, such as a nitro group (-NO₂), has been shown to be particularly effective. nih.gov In a series of 2-(4-methoxyphenyl)-1H-benzimidazoles, a 5-nitro derivative exhibited the highest activity as a topoisomerase I inhibitor and was significantly more active than its 4-nitro positional isomer. nih.gov The presence of groups capable of acting as hydrogen bond acceptors, such as 5-formyl or 5-nitro, correlated with the potential to inhibit topoisomerase I. nih.gov Similarly, designing compounds with chloro (-Cl) or nitro groups at the C-6 position has been a strategy to enhance antimicrobial and anticancer activities. nih.gov
Conversely, the addition of other groups like iodo or methyl at the C-5 position has been explored. researchgate.net In one study, a 5-methyl substituted derivative was found to be four times more biologically active against C. albicans than the standard drug fluconazole. researchgate.net This highlights that both electron-withdrawing and electron-donating or lipophilic groups at these positions can be beneficial, depending on the specific biological target and desired activity profile.
| C-5/C-6 Substituent | Biological Activity Context | Observed Effect | Reference |
|---|---|---|---|
| 5-Nitro (-NO₂) | Topoisomerase I Inhibition | Highest activity in its series; significantly more active than 4-nitro isomer. | nih.gov |
| 5-Formyl, 5-Aminocarbonyl | Topoisomerase I Inhibition | Correlated with potential to inhibit the enzyme. | nih.gov |
| 6-Chloro (-Cl), 6-Nitro (-NO₂) | Antimicrobial & Anticancer | Designed to examine their effects on enhancing activity. | nih.gov |
| 5-Iodo, 5-Methyl | Antifungal (C. albicans) | Associated with higher antifungal activity than commercial drugs. | researchgate.net |
| 5-Methyl | Antifungal (C. albicans) | Four times more active than fluconazole. | researchgate.net |
Rational Design Principles for Optimizing Biological Activity
The rational design of more potent benzimidazole-based therapeutic agents relies on understanding the key structural features required for activity and leveraging this knowledge to create novel, optimized molecules.
A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For the 2-(3,4-dimethoxyphenyl)-1H-benzimidazole class of compounds, several key pharmacophoric features have been identified.
The benzimidazole scaffold itself is a privileged pharmacophore, structurally resembling the purine (B94841) bases of nucleic acids, which allows it to interact effectively with a wide range of biological targets like enzymes and receptors. researchgate.netresearchgate.netnih.gov Its ability to form hydrogen bonds and engage in π-π stacking interactions is crucial for its binding affinity. researchgate.netresearchgate.net
Key pharmacophoric models for benzimidazole derivatives often include three essential components:
A planar benzimidazole moiety: This core structure acts as the foundational scaffold. nih.gov
An aromatic ring at the C-2 position: As discussed, this group, often with specific substitutions like methoxy groups, is vital for target interaction. nih.govnih.gov
Substituents at the N-1 position: These groups modulate the physicochemical properties of the molecule, such as solubility and lipophilicity. nih.govnih.gov
Furthermore, computational studies aimed at designing inhibitors for targets like E. coli's DNA gyrase B have identified the importance of hydrogen bond donor/acceptor groups at specific positions. mdpi.com For example, an amino group at the 2'-position of the C-2 phenyl ring and a hydrogen bond acceptor at the C-5/C-6 position of the benzimidazole core were predicted to be key for efficient interaction with the enzyme. mdpi.com
A powerful strategy in drug design is the creation of hybrid molecules, where two or more pharmacophores are combined into a single chemical entity. nih.gov This approach aims to produce compounds that can interact with multiple biological targets or that exhibit synergistic effects, leading to enhanced potency and potentially overcoming drug resistance.
The this compound scaffold has been successfully used in the development of such hybrid structures.
Benzimidazole-Oxadiazole Hybrids: Researchers have designed and synthesized hybrids that combine the 1,2-disubstituted benzimidazole pharmacophore with a 1,3,4-oxadiazole (B1194373) ring. researchgate.net In some cases, introducing a methylthioether linkage between the two heterocyclic systems was found to be crucial for enhancing cytotoxicity against cancer cell lines. researchgate.net
Benzimidazole-Chalcone Hybrids: Chalcones are another class of compounds with significant biological activity. A novel terphenyl chalcone (B49325) containing a benzimidazole moiety has been synthesized by condensing an acetyl terphenyl derivative with 4-(1H-benzimidazol-2-ylmethoxy)-3-methoxybenzaldehyde. mdpi.com This combines the structural features of terphenyls, chalcones, and benzimidazoles to create a complex hybrid molecule. mdpi.com
Benzimidazole-Schiff Base Hybrids: A series of benzimidazole-based Schiff base derivatives were synthesized to develop multi-target drugs. nih.gov These hybrids showed significant inhibitory capabilities against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.gov
Fused-Ring Systems: Another approach involves modifying the scaffold itself. For example, derivatives of 2,3,4,5-tetrahydro researchgate.netnih.govdiazepino[1,2-a]benzimidazole, where a seven-membered diazepine (B8756704) ring is fused to the benzimidazole core, have been synthesized and evaluated, showing promising anxiolytic and analgesic activities. mdpi.com
These examples demonstrate the versatility of the benzimidazole scaffold in creating diverse hybrid structures with the potential for enhanced and multi-target biological activity. nih.govresearchgate.net
Computational and in Silico Drug Design Investigations
Molecular Docking Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as 2-(3,4-dimethoxyphenyl)-1H-benzimidazole, and a protein target.
Molecular docking studies have been pivotal in characterizing the binding interactions of benzimidazole (B57391) derivatives with various protein targets. These studies reveal the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the binding affinity. For instance, in the context of anticancer research, derivatives of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole have been docked into the active site of topoisomerase IIα-DNA. The 3,4,5-trimethoxyphenyl group was found to intercalate within the DNA double strand, forming hydrogen bonds with guanine (B1146940) and adenine (B156593) residues. The benzimidazole core itself is stabilized through hydrogen bonding and pi-sigma interactions. nih.gov
The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative measure of the strength of the interaction. Lower binding energies typically indicate a more stable and favorable interaction. For example, docking studies of various benzimidazole derivatives against protein kinase inhibitors have shown binding energies ranging from -7.1 to -8.2 kcal/mol, indicating strong binding potential. nih.gov Similarly, in studies targeting dihydropteroate (B1496061) synthase, benzimidazole analogues exhibited favorable binding affinities between -7.1 and -7.9 kcal/mol. researchgate.net
The following table summarizes the binding affinities of some benzimidazole derivatives against different protein targets as reported in various studies.
| Derivative | Target Protein | Binding Energy (kcal/mol) | Reference |
| 2-(3,4-dimethylphenyl)-1H-1,3-benzimidazole | Beta-Tubulin | -8.50 | semanticscholar.org |
| 2-phenyl-1H-benzimidazole | Beta-Tubulin | -7.39 | semanticscholar.org |
| 2-phenylbenzimidazole (B57529) | Protein Kinase (2W96) | -8.2 | nih.gov |
| Benzimidazole Analogues | Dihydropteroate Synthase | -7.1 to -7.9 | researchgate.net |
| Oxadiazole/Benzimidazole Hybrids | EGFR | -7.4 to -8.7 | ekb.eg |
A crucial aspect of molecular docking is the identification and mapping of the active sites and binding pockets of target proteins. This allows researchers to understand how a ligand fits into the protein and which amino acid residues are critical for the interaction.
Tubulin Colchicine (B1669291) Binding Site: Benzimidazoles are known to interact with tubulin, a key protein in cell division, often at the colchicine binding site. nih.gov Molecular docking simulations have helped to visualize how these compounds occupy this pocket, providing insights into their potential as anticancer agents that disrupt microtubule formation. semanticscholar.org
Topoisomerase IIα-DNA complex: Topoisomerase II is another important cancer drug target. nih.govresearchgate.net Docking studies have shown that benzimidazole derivatives can bind to the ATP-binding site of topoisomerase IIα or intercalate into the DNA-enzyme complex. nih.govimist.ma For example, a derivative of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole was shown to fit well within the pocket of the topoisomerase IIα-DNA complex. nih.gov The 3,4,5-trimethoxyphenyl moiety intercalated in the DNA, while the benzimidazole core interacted with key amino acid residues like ASP463. nih.gov
4ll1 protein active site: While specific docking studies of this compound with the 4ll1 protein were not found in the provided search results, the general methodology of molecular docking would be applicable. The process would involve preparing the 3D structure of the 4ll1 protein, identifying its binding pocket, and then docking the benzimidazole derivative to predict its binding mode and affinity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. biointerfaceresearch.com This approach is used to predict the activity of new, unsynthesized compounds and to understand which structural features are important for their biological effects.
For benzimidazole derivatives, QSAR studies have been employed to develop models that can predict their activity against various targets, such as enteroviruses. biointerfaceresearch.com These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build the predictive equations. While a specific QSAR model for this compound was not detailed in the search results, the principles of QSAR would be applied by synthesizing a series of related compounds, measuring their biological activity, calculating relevant molecular descriptors, and then using statistical methods to create a predictive model.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov In drug design, MD simulations provide a dynamic view of the ligand-protein complex, complementing the static picture provided by molecular docking.
MD simulations have been used to confirm the stability of complexes formed between benzimidazole derivatives and their protein targets. For instance, simulations of a complex between a potent benzimidazole derivative and the topoisomerase IIα-DNA complex confirmed the stability of the docked pose. nih.gov Similarly, MD simulations of 2-(3,4-dimethylphenyl)-1H-1,3-benzimidazole complexed with beta-tubulin showed that the protein's backbone remained stable throughout the simulation, indicating a stable binding interaction. semanticscholar.org These simulations provide valuable information on the flexibility of the ligand and protein, the role of solvent molecules, and the long-range effects of binding.
Computational ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-Likeness Profiling
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties, including Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), must be evaluated. biointerfaceresearch.com Computational tools are widely used to predict these properties in the early stages of drug discovery, helping to identify compounds with favorable profiles and to flag potential liabilities. biointerfaceresearch.comresearchgate.netmdpi.com
For various benzimidazole derivatives, including those related to this compound, in silico ADMET predictions have been performed. nih.govnih.gov These predictions often assess parameters such as:
Drug-Likeness: This is evaluated using rules like Lipinski's Rule of Five, which considers properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net Many benzimidazole derivatives have been shown to comply with these rules, suggesting good oral bioavailability. researchgate.netmdpi.com
Absorption: Parameters like Caco-2 permeability and human intestinal absorption (HIA) are predicted to estimate how well the compound is absorbed from the gut. mdpi.com
Distribution: Predictions may include brain-blood barrier (BBB) penetration, which is important for drugs targeting the central nervous system. isca.me
Metabolism: The potential for the compound to be metabolized by cytochrome P450 enzymes is often assessed, as this can affect the drug's half-life and potential for drug-drug interactions. isca.me
Toxicity: Various toxicity endpoints, such as mutagenicity, carcinogenicity, and hepatotoxicity, can be predicted using computational models. mdpi.commdpi.com
The table below provides a summary of predicted ADMET and drug-likeness properties for some benzimidazole derivatives, as found in the literature.
| Compound/Derivative Series | Predicted Property | Finding | Reference |
| N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides | Drug-likeness & Pharmacokinetics | Predicted to have appropriate properties | nih.gov |
| 2-(3,4-dimethyl phenyl)-1H-1,3-benzimidazole | Drug-likeness & Toxicity | Significant drug-likeness and non-toxic | semanticscholar.org |
| Benzimidazole derivatives | Bioavailability | Good oral bioavailability predicted | researchgate.net |
| Thiazolo[3,2-b] nih.govnih.govuj.edu.pltriazole and Imidazo[2,1-b] nih.govnih.govuj.edu.plthiadiazole derivatives | Drug-likeness & Toxicity | Good oral drug candidates with a safe toxicity profile | mdpi.com |
| Benzimidazole derivatives | ADMET | Good and safe pharmacokinetic features predicted | nih.gov |
Preclinical Evaluation and Translational Research
In Vivo Efficacy Studies
In vivo studies, primarily conducted using animal models, have been instrumental in evaluating the systemic effects and therapeutic promise of compounds incorporating the 2-(3,4-dimethoxyphenyl)-1H-benzimidazole structure. Research has notably focused on a complex bisbenzimidazole derivative, 5-(4-methylpiperazin-1-yl)-2-[2'-(3,4-dimethoxyphenyl)-5'-benzimidazolyl]benzimidazole, commonly referred to as DMA, which utilizes the core structure of the subject compound.
The derivative DMA has been evaluated in mouse models, particularly in the context of cancer therapy. It has been studied in melanoma and Ehrlich ascites tumor-bearing mice to assess its ability to selectively protect normal tissues during radiation treatment google.com. While DMA has been shown to clear bacterial infections in mammalian cell culture (in vitro), detailed in vivo studies focusing on its direct efficacy in treating established bacterial infections in animal models were not extensively covered in the reviewed literature nih.govresearcher.life. The primary focus of in vivo cancer models involving DMA has been on its radioprotective capabilities rather than its direct antitumor effects google.com.
Significant in vivo research has been conducted on the radioprotective efficacy of the derivative DMA in Balb/c mice. Studies demonstrate that pretreatment with DMA before whole-body exposure to ionizing radiation reduces mortality and increases survival iaea.org.
A key metric for evaluating a radioprotector is the Dose Reduction Factor (DRF), which quantifies the extent to which the agent reduces the effective dose of radiation. In one study, DMA elevated the radiation LD50/30 (the dose lethal to 50% of the population within 30 days) from 5.21 Gy to 7.06 Gy, yielding a DRF of 1.35 iaea.org. Another investigation reported a DRF of 1.28 against lethal total body irradiation in Balb/c mice google.com.
Table 1: In Vivo Radioprotective Efficacy of DMA
| Parameter | Finding | Source |
|---|---|---|
| Animal Model | Balb/c mice | google.comiaea.org |
| Effect | Reduced radiation-induced mortality and increased survival | iaea.org |
| Dose Reduction Factor (DRF) | 1.35 | iaea.org |
| Dose Reduction Factor (DRF) | 1.28 | google.com |
Further in vivo findings indicate that DMA pretreatment helps maintain the spleen index and stimulates endogenous spleen colony-forming units (CFU), which are critical for hematopoietic recovery after radiation exposure. iaea.org Additionally, DMA was found to prevent the radiation-induced decrease in endogenous antioxidant enzymes in the liver, such as glutathione (B108866) reductase, glutathione S-transferase, and superoxide (B77818) dismutase, while also reducing lipid peroxidation iaea.org.
Comparative Studies on Selectivity (e.g., Mammalian vs. Bacterial Cells)
A crucial aspect of therapeutic compound development is selectivity—the ability to target pathogenic cells or organisms while sparing host cells. Studies on the derivative DMA have highlighted its selective action against bacterial targets over their mammalian counterparts.
Research has shown that DMA can clear bacterial infections from a mammalian cell culture without causing apparent cytotoxicity to the mammalian cells nih.govresearcher.life. This selectivity is rooted in its differential activity against microbial and mammalian enzymes. Specifically, DMA is a more potent inhibitor of bacterial topoisomerase than mammalian topoisomerase. This demonstrates a clear molecular basis for its selective antimicrobial potential nih.govresearcher.life.
Table 2: Comparative Inhibitory Action of DMA on Topoisomerase I
| Target Enzyme | 50% Inhibitory Concentration (IC50) | Source |
|---|---|---|
| Escherichia coli Topoisomerase I | <10 microM | nih.gov |
| Human Topoisomerase I | >54 microM | nih.gov |
This significant difference in IC50 values indicates that DMA is substantially more effective at inhibiting the bacterial enzyme, which is essential for DNA replication, thereby halting bacterial growth at concentrations that have a minimal effect on the corresponding human enzyme. Furthermore, studies have also noted that DMA selectively protects normal cells over tumor tissues against radiation damage, illustrating another dimension of its selective biological activity google.com.
Future Directions and Emerging Research Challenges
Strategic Development of Highly Selective and Potent Therapeutic Agents
The future development of therapeutic agents derived from the 2-(3,4-dimethoxyphenyl)-1H-benzimidazole scaffold is centered on enhancing potency and selectivity to minimize off-target effects and improve therapeutic outcomes. A key strategy involves the synthesis of hybrid molecules that combine the benzimidazole (B57391) core with other pharmacologically active groups. biotech-asia.org For instance, research has shown that creating bis-benzimidazole structures, analogous to the DNA minor groove binder Hoechst 33342, can lead to compounds with specific and potent biological activities. nih.gov
One notable example is the derivative 2-(3,4-dimethoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2yl]-1H-benzimidazole (DMA), which has been identified as a novel DNA topoisomerase inhibitor. nih.govnih.gov This compound demonstrates preferential inhibition of E. coli topoisomerase I over human topoisomerase I, highlighting a promising path for developing selective antibacterial agents. nih.govnih.gov Future research will likely focus on further modifying such derivatives to fine-tune their selectivity and potency. By exploring various substitutions on both the benzimidazole and the phenyl rings, researchers aim to optimize interactions with specific biological targets, such as enzymes or receptors. nih.gov The synthesis of a series of 2-substituted N-benzyl benzimidazoles has led to the identification of selective antagonists for the human D prostanoid (DP) receptor with nanomolar potency, indicating their potential for treating conditions like allergic rhinitis. nih.gov
Innovation in Combating Antimicrobial Resistance through Novel Benzimidazole Derivatives
The rise of antimicrobial resistance is a critical global health threat, necessitating the discovery of novel therapeutic agents with unique mechanisms of action. nih.govjapsonline.com Benzimidazole derivatives are at the forefront of this research, showing significant potential against a wide range of microbes, including drug-resistant bacteria and fungi. nih.govjapsonline.combenthamscience.com
A significant challenge in this area is the development of compounds that can overcome existing resistance mechanisms. Research into a bis-benzimidazole derivative containing the 2-(3,4-dimethoxyphenyl) moiety, known as DMA, has shown that it acts as a poison inhibitor of E. coli topoisomerase I. nih.govnih.gov This is a different target than that of widely used fluoroquinolones, which primarily target DNA gyrase or topoisomerase IV. nih.gov Such findings are crucial as they present an opportunity to develop drugs that are effective against fluoroquinolone-resistant strains. nih.gov
Future innovations will likely involve the creation of hybrid molecules, such as benzimidazole-triazole hybrids, which have demonstrated remarkable antimicrobial properties. nih.gov The strategic combination of the benzimidazole scaffold with other heterocyclic systems like pyrazole (B372694) or 1,3,4-thiadiazole (B1197879) has also yielded compounds with potent activity against various bacterial and fungal strains, including Methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.govnih.gov The data below summarizes the minimum inhibitory concentration (MIC) for some of these novel derivatives.
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
|---|---|---|---|
| N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine | A. fumigatus | 7.81 | nih.gov |
| 2-(4-chlorophenyl), 6-methyl, N-benzyl benzimidazole derivative (4c) | MRSA | 16 | nih.gov |
| 2-(4-nitrophenyl), 6-methyl, N-benzyl benzimidazole derivative (4g) | MRSA | 4 | nih.gov |
| N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazide derivative | A. niger | 3.12 | nih.gov |
Advancements in Green Chemistry and Sustainable Synthetic Methodologies
Traditional methods for synthesizing benzimidazoles often require harsh conditions, toxic solvents, and strong acids, leading to significant environmental waste. jksus.org Consequently, there is a strong research emphasis on developing green and sustainable synthetic protocols for this compound and its derivatives. mdpi.comchemmethod.com These modern approaches aim to improve efficiency, reduce energy consumption, and minimize the use of hazardous materials. chemmethod.com
Key advancements in this area include:
Catalyst-Free Synthesis: Methods have been developed that allow for the condensation of o-phenylenediamines with aldehydes at room temperature in green solvents like ethanol (B145695), achieving nearly quantitative yields without the need for a catalyst. bohrium.com
Microwave-Assisted Synthesis: The use of microwave irradiation significantly reduces reaction times from hours to minutes or even seconds. rjptonline.org This technique, often combined with solvent-free conditions or the use of benign solvents like polyethylene (B3416737) glycol (PEG), offers a fast and efficient route to benzimidazole synthesis. rjptonline.orgeijppr.com
Use of Green Catalysts and Solvents: Research has explored a variety of environmentally friendly catalysts, such as ammonium (B1175870) chloride, montmorillonite (B579905) K-10 clay, and wet zinc ferrite, often used in non-toxic solvents like water or under solvent-free conditions. mdpi.combohrium.comniscpr.res.in Photocatalytic methods using modified TiO2 are also being investigated to drive the synthesis using renewable resources like ethanol. cnr.it
Solvent-Free Reactions: Grinding reactants together at ambient temperature, sometimes with a few drops of water, is another sustainable strategy that avoids bulk solvents and simplifies purification. jksus.org
The table below compares different green synthesis methods for benzimidazole derivatives.
| Method | Catalyst/Conditions | Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| Condensation | Catalyst-free, room temperature | Ethanol | High yields, no toxic waste, high atom economy | bohrium.com |
| Condensation | Ammonium chloride, 80°C | Ethanol | Green and economically viable | niscpr.res.in |
| Microwave Irradiation | Alumina, 200W | Acetonitrile (B52724) | Very short reaction time (22 seconds), high yield (93.4%) | rjptonline.org |
| Grinding | 2-3 drops of water, ambient temperature | Solvent-free | Short reaction time (1-5 min), no extraction/purification needed | jksus.org |
| Photocatalysis | Modified TiO2 | Ethanol (as reactant and solvent) | Uses renewable feedstock, sustainable process | cnr.it |
Exploration of Novel Therapeutic Targets and Polypharmacology Approaches
The benzimidazole scaffold is known for its ability to interact with a multitude of biological targets, a property known as polypharmacology. isca.menih.gov This versatility is a key reason for its prevalence in medicinal chemistry. Future research on this compound and its derivatives will continue to explore novel therapeutic targets beyond their established roles. biotech-asia.orgnih.gov
Benzimidazole derivatives have been reported to act as:
Topoisomerase Inhibitors: As mentioned, certain bis-benzimidazoles can selectively inhibit bacterial topoisomerase I, a promising target for new antibiotics. nih.govnih.gov Other derivatives have been investigated as inhibitors of human topoisomerases for anticancer applications. biotech-asia.orgacs.org
Microtubule Inhibitors: Several benzimidazole compounds, including the well-known anthelmintics mebendazole (B1676124) and fenbendazole, exert their effects by disrupting microtubule polymerization. biotech-asia.orgiiarjournals.org This mechanism is also being actively explored for anticancer therapy, with researchers designing novel benzimidazole derivatives that mimic the action of natural tubulin inhibitors like Combretastatin A-4. nih.gov
Kinase Inhibitors: Protein kinases are crucial regulators of cellular processes and are major targets in cancer therapy. The benzimidazole structure serves as a scaffold for designing specific kinase inhibitors. nih.gov
PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies, and benzimidazole derivatives have shown potential in this area. nih.gov
The exploration of polypharmacology offers the potential to develop single drugs that can address complex diseases like cancer through multiple mechanisms, such as simultaneously inhibiting cell proliferation and angiogenesis. biotech-asia.org The challenge lies in rationally designing these multi-target agents to achieve the desired therapeutic effect while minimizing toxicity. nih.gov
Integration of Advanced Computational Modeling and Artificial Intelligence in Drug Discovery
The integration of computational modeling and artificial intelligence (AI) is set to revolutionize the discovery and development of new drugs based on the this compound scaffold. premierscience.commdpi.com These advanced technologies can accelerate the process, reduce costs, and improve the prediction of a compound's efficacy and properties. nih.govnih.gov
Future directions in this domain include:
Virtual Screening and Molecular Docking: High-throughput virtual screening allows researchers to rapidly assess large libraries of virtual compounds for their potential to bind to a specific biological target. nih.govnih.gov Molecular docking studies, which predict the binding orientation and affinity of a molecule to a target protein, are used to refine lead compounds and understand structure-activity relationships (SAR). nih.govmdpi.com For example, docking has been used to analyze how benzimidazole derivatives bind to tubulin and to design more potent inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models are computational models that correlate the chemical structure of compounds with their biological activity. f1000research.com These models are used to predict the activity of newly designed molecules before they are synthesized, saving time and resources.
AI and Machine Learning: AI, particularly machine learning and deep learning, can analyze vast datasets to identify novel drug candidates, predict physicochemical properties (like solubility and toxicity), and design new molecules with desired characteristics. premierscience.comnih.gov AI algorithms can be trained to recognize patterns that are not obvious to human researchers, leading to the design of more effective and selective benzimidazole derivatives. mdpi.com
De Novo Drug Design: Generative AI models can design entirely new molecular structures that are optimized to bind to a specific target. premierscience.com This approach moves beyond modifying existing scaffolds and opens up new possibilities for discovering innovative therapeutics.
These computational tools are not replacing traditional experimental methods but are rather integrating with them to create a more efficient and intelligent drug discovery pipeline. mdpi.comnih.gov
Q & A
Q. What are the standard synthetic routes for 2-(3,4-dimethoxyphenyl)-1H-benzimidazole, and how are reaction conditions optimized?
The synthesis typically involves condensation reactions between o-phenylenediamine and substituted aldehydes or ketones under acidic conditions. For example, refluxing equimolar amounts of 3,4-dimethoxybenzaldehyde and o-phenylenediamine in ethanol with catalytic acetic acid yields the target compound. Reaction optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), acid catalysts (e.g., glacial acetic acid or HCl), and reflux duration (4–12 hours) to maximize yield and purity . Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product.
Q. How is the molecular structure of this compound validated experimentally?
X-ray crystallography is the gold standard for structural elucidation. Single-crystal studies reveal planarity of the benzimidazole core and dihedral angles between the dimethoxyphenyl substituent and the heterocyclic ring, confirming steric and electronic interactions . Complementary techniques include:
- FT-IR : Identifies N–H stretching (~3400 cm⁻¹) and aromatic C=C/C–O vibrations (1600–1200 cm⁻¹) .
- NMR : ¹H NMR shows aromatic proton splitting patterns (δ 6.8–8.2 ppm) and methoxy group singlet peaks (δ ~3.8 ppm). ¹³C NMR confirms sp² carbons in the benzimidazole ring and methoxy carbons (~56 ppm) .
Q. What analytical methods are used to assess purity and stability?
- HPLC : Quantifies purity using reverse-phase C18 columns with UV detection (λ = 254 nm) .
- UV-Vis Spectroscopy : Monitors π→π* transitions (200–300 nm) for stability under varying pH and temperature .
- Thermogravimetric Analysis (TGA) : Evaluates thermal decomposition profiles .
Advanced Research Questions
Q. How can computational chemistry predict the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model frontier molecular orbitals (HOMO-LUMO), charge distribution, and electrostatic potential surfaces. These predict nucleophilic/electrophilic sites and redox behavior. For instance, methoxy groups lower LUMO energy, enhancing electron-accepting capacity, which correlates with biological activity . MD simulations further assess solvation effects and ligand-protein binding dynamics .
Q. What strategies address contradictions in biological activity data across studies?
Discrepancies in antifungal or anticancer efficacy often arise from:
- Structural variations : Minor substituent changes (e.g., -OCH₃ vs. -NO₂) alter binding affinity .
- Assay conditions : Varying pH, solvent (DMSO vs. aqueous), or cell lines (e.g., HeLa vs. MCF-7) impact IC₅₀ values .
- Metabolic stability : Hepatic microsome assays differentiate intrinsic activity from pharmacokinetic effects .
Cross-validation using orthogonal assays (e.g., MIC + time-kill curves for antifungals) resolves inconsistencies .
Q. How are structure-activity relationships (SARs) developed for benzimidazole derivatives in drug discovery?
SAR studies systematically modify substituents on the benzimidazole core and dimethoxyphenyl group. Key parameters:
- Electron-withdrawing groups (e.g., -NO₂, -CF₃): Enhance antifungal activity by increasing electrophilicity .
- N-alkylation : Improves solubility and bioavailability (e.g., cubosome hydrogels for topical delivery) .
- Stereochemistry : Chiral sulfoxide derivatives (e.g., omeprazole analogs) show target-specific potency .
QSAR models integrate descriptors like logP, polar surface area, and dipole moments to predict bioactivity .
Q. What advanced spectroscopic techniques resolve challenges in characterizing reactive intermediates during synthesis?
Q. How does crystallographic data inform polymorph screening and material properties?
Crystal packing analysis (e.g., π-π stacking, hydrogen bonding) predicts solubility and melting points. For example, dimethoxy groups induce steric hindrance, reducing crystal symmetry and increasing amorphous content, which enhances dissolution rates . Differential Scanning Calorimetry (DSC) correlates polymorph stability with thermodynamic profiles .
Methodological Considerations
- Synthetic Optimization : Use Design of Experiments (DoE) to screen variables (temperature, solvent, catalyst) .
- Bioactivity Validation : Pair in vitro assays (e.g., MIC) with in silico docking (AutoDock Vina) to prioritize leads .
- Data Reproducibility : Adopt USP/Ph. Eur. guidelines for analytical method validation (linearity, LOQ, precision) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
